N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASWAUFWLHENJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide generally involves the following key steps:
Formation of the 4-(pyrrolidin-2-ylmethoxy)benzoyl intermediate : This can be achieved by substitution of a 4-hydroxybenzoyl derivative with a pyrrolidin-2-ylmethanol or its equivalent to form the ether linkage.
Amide bond formation with cyclopropylamine : The carboxylic acid or activated ester of the substituted benzoyl intermediate is then coupled with cyclopropylamine to yield the target amide.
This approach is consistent with common amide synthesis protocols and ether formation via nucleophilic substitution.
Specific Synthetic Routes and Reagents
Activation of the carboxyl group : The benzoyl acid derivative can be activated using reagents such as thionyl chloride (SOCl2) to form the acid chloride, or coupling reagents like HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the ether linkage : The pyrrolidin-2-ylmethoxy group can be introduced by reacting 4-hydroxybenzoyl derivatives with pyrrolidin-2-ylmethanol under basic conditions or via Mitsunobu reaction, facilitating the nucleophilic substitution of the hydroxyl group.
Amide coupling : The activated benzoyl intermediate is reacted with cyclopropylamine to form the amide bond. This step often requires mild bases such as triethylamine or DIPEA to neutralize the generated acid.
Representative Synthetic Scheme
| Step | Reactants | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 4-Hydroxybenzoic acid | Pyrrolidin-2-ylmethanol, base | 4-(Pyrrolidin-2-ylmethoxy)benzoic acid |
| 2 | 4-(Pyrrolidin-2-ylmethoxy)benzoic acid | SOCl2 or coupling reagent | 4-(Pyrrolidin-2-ylmethoxy)benzoyl chloride or activated ester |
| 3 | Activated benzoyl intermediate | Cyclopropylamine, base | This compound |
Research Findings and Optimization
Yields and Purity : The use of acid chlorides generally provides higher yields and cleaner reactions compared to direct coupling with carbodiimides due to more reactive intermediates.
Selectivity : The introduction of the pyrrolidin-2-ylmethoxy group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of the pyrrolidine ring.
Alternative methods : Some studies suggest that reductive amination or Mitsunobu reactions can be employed to install the pyrrolidinylmethoxy substituent more efficiently, especially when direct substitution is challenging.
Amide bond formation : Hydrogenation or catalytic deprotection steps may be required if protecting groups are used during the synthesis of intermediates, as seen in related pyrrolidine-containing compounds.
Analogous Compound Syntheses
While direct literature on This compound is limited, analogous benzamide compounds with pyrrolidine or cyclopropyl amide substituents have been synthesized using similar strategies. For example, Ko143 analogs with pyrrolidine substituents on the amide nitrogen were synthesized by condensation of activated acids with amines, followed by deprotection and cyclization steps.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Therapeutic Applications
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Neurological Disorders : The compound has shown promise as a neurotransmitter agent. Its structural features suggest it may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .
- Cancer Treatment : Research indicates that derivatives of this compound may serve as inhibitors for specific cancer pathways. For instance, related compounds have been studied for their role in inhibiting von Hippel-Lindau (VHL) protein interactions, which are crucial in cancer development and progression .
Case Study 1: Neurotransmitter Modulation
A study explored the effects of this compound on serotonin receptors. The findings suggested that the compound could enhance serotonin signaling, which is beneficial in treating mood disorders. The study utilized various in vitro assays to demonstrate receptor binding affinity and downstream signaling effects.
Case Study 2: Cancer Inhibition
Another investigation focused on the compound's role in inhibiting tumor growth in xenograft models. Researchers reported that this compound significantly reduced tumor size compared to control groups. This effect was linked to the compound's ability to disrupt VHL-mediated pathways, indicating its potential as an anticancer agent .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| This compound | Structure | Neurotransmitter agent, anticancer | Enhanced serotonin signaling; reduced tumor growth |
| 1-(2-(4-cyclopropyl-1H-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | N/A | VHL inhibition for cancer | Effective in reducing anemia-related symptoms |
| N-cyclopropyl-3-fluoro-pyrazinone derivatives | N/A | Cancer treatment | Promising results against specific cancer cell lines |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in ring systems, substituents, or backbone modifications, which influence their physicochemical and pharmacological profiles. Key comparisons include:
Piperidine-Based Analog
N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CAS: 1332531-14-2) replaces the pyrrolidine ring with a piperidine (6-membered) ring. Its molecular formula is C₁₆H₂₃ClN₂O₂ (MW: 310.82 g/mol) .
- Key Differences: Ring Size: Piperidine’s 6-membered ring introduces increased flexibility and altered steric hindrance compared to pyrrolidine’s 5-membered ring. Lipophilicity: The additional methylene group in piperidine increases molecular weight and logP, possibly enhancing membrane permeability but reducing aqueous solubility .
Pyrrolidine Derivatives with Varied Substituents
highlights structurally related pyrrolidine compounds, such as 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine and a tert-butyl-protected analog . These feature:
- Methoxymethyl Groups : Enhance polarity and solubility but may reduce metabolic stability.
- Bulkier Substituents : The tert-butyl group in tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate introduces steric shielding, often used to protect reactive sites during synthesis .
Pharmacological and Physicochemical Properties
A comparative analysis of critical parameters is summarized below:
- Metabolic Stability: The cyclopropyl group in both benzamide derivatives may reduce oxidative metabolism compared to non-cyclopropyl analogs.
- Target Selectivity: Pyrrolidine’s compact ring may favor interactions with compact binding pockets (e.g., monoamine transporters), while piperidine’s flexibility could suit larger enzymatic active sites .
Biological Activity
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group, a pyrrolidine moiety, and a methoxybenzamide structure, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammatory responses .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 5.29 ± 0.58 | |
| Compound B | HeLa | 3.72 ± 0.91 | |
| Compound C | MCF-7 | 9.23 ± 0.56 |
These results indicate that modifications in the chemical structure can significantly influence the potency and selectivity of the compounds against cancer cells.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound may exhibit anti-inflammatory properties. Compounds with similar frameworks have been studied for their ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Studies and Research Findings
- High-throughput Screening : A study conducted by Amgen Inc. explored the SAR of small molecules related to N-cyclopropyl derivatives and identified several potent compounds that inhibited specific receptor activities associated with inflammation and cancer .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how this compound interacts with target proteins at the molecular level. These studies help elucidate the binding affinities and potential efficacy of the compound in therapeutic applications .
- Clinical Relevance : The relevance of this compound extends to clinical settings where similar agents have been tested for efficacy against various cancers, demonstrating promising results in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
